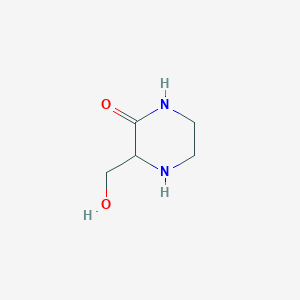

3-(Hydroxymethyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVUWTCRCMXXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 3-(Hydroxymethyl)piperazin-2-one

This in-depth technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-(Hydroxymethyl)piperazin-2-one , a privileged scaffold in drug discovery.

Part 1: Chemical Identity & Structural Architecture

The 3-(Hydroxymethyl)piperazin-2-one scaffold represents a conformationally constrained mimetic of the amino acid serine. By incorporating the serine side chain into a six-membered lactam ring, this molecule fixes the

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 3-(Hydroxymethyl)piperazin-2-one |

| Common Name | 3-Hydroxymethyl-2-oxopiperazine; Serine lactam |

| CAS Number (Racemic) | 1314097-82-9 |

| CAS Number (S-Isomer) | 103885-39-2 (Generic/Free base often cited as derivative) |

| CAS Number (R-Isomer) | 103885-40-5 |

| Molecular Formula | C |

| Molecular Weight | 130.15 g/mol |

| Chirality | The C3 position is a stereocenter.[1][2][3][4][5] The (S)-enantiomer is derived from L-Serine. |

Structural Analysis

The molecule consists of a piperazine ring with a single ketone at the C2 position.

-

C2 Position (Lactam Carbonyl): Acts as a hydrogen bond acceptor.

-

N1 Position (Amide Nitrogen): Acts as a hydrogen bond donor (pKa ~15-17).

-

C3 Position (Chiral Center): Bears the hydroxymethyl group (–CH

OH). This mimics the side chain of serine but with restricted rotation. -

N4 Position (Amine Nitrogen): A secondary amine (pKa ~8-9), serving as a key handle for further functionalization (e.g., reductive amination, acylation) to build libraries.

Part 2: Physicochemical Profiling

Understanding the physicochemical properties is crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in early-stage drug discovery.

| Property | Value/Description | Implication for Drug Design |

| LogP (Predicted) | -1.5 to -1.2 | Highly hydrophilic; excellent for improving water solubility of lipophilic pharmacophores. |

| TPSA | ~60-70 Ų | Favorable for membrane permeability; well within the Rule of Five (<140 Ų). |

| H-Bond Donors | 3 (Amide NH, Amine NH, OH) | High capacity for specific binding interactions. |

| H-Bond Acceptors | 3 (Carbonyl O, OH, Amine N) | Facilitates interaction with receptor pockets. |

| Solubility | High in H | Easy to formulate; suitable for aqueous assays. |

| Stability | Stable at pH 2-10 | The lactam ring is resistant to hydrolysis under physiological conditions. |

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of 3-(Hydroxymethyl)piperazin-2-one must avoid racemization of the chiral center derived from serine. The most robust route involves the cyclization of N-(2-aminoethyl)serine derivatives.

Synthesis Logic (Graphviz Diagram)

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-(Hydroxymethyl)piperazin-2-one from L-Serine methyl ester.

Reagents:

-

L-Serine methyl ester hydrochloride (1.0 equiv)

-

N-Boc-2-aminoacetaldehyde (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (Et

N) -

Dichloromethane (DCM), Methanol (MeOH)

Step 1: Reductive Amination

-

Dissolve L-Serine methyl ester HCl (10 mmol) in DCM (50 mL). Add Et

N (10 mmol) to free the base. -

Add N-Boc-2-aminoacetaldehyde (11 mmol) and stir for 30 min at room temperature to form the imine.

-

Cool to 0°C and add Sodium triacetoxyborohydride (15 mmol) portion-wise.

-

Stir overnight at room temperature.

-

Quench with saturated NaHCO

. Extract with DCM, dry over Na

Step 2: Deprotection and Cyclization

-

Dissolve the intermediate in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours to remove the Boc group.

-

Concentrate the reaction mixture to remove excess TFA.

-

Redissolve the residue in MeOH (50 mL).

-

Add Et

N (30 mmol) to neutralize the salt and promote cyclization (intramolecular aminolysis of the ester). -

Reflux for 4-6 hours. Monitor by TLC or LC-MS.

-

Purification: Concentrate and purify via silica gel column chromatography (Eluent: DCM/MeOH 9:1) to afford the title compound as a white solid.

Part 4: Medicinal Chemistry Applications[7][8]

The 3-(Hydroxymethyl)piperazin-2-one scaffold is a versatile tool in "Scaffold Hopping" and Peptidomimetics.

Peptidomimetic Constraints

In native peptides, the serine side chain has high conformational freedom (

-

Entropy Reduction: The scaffold locks the backbone

angle, pre-organizing the molecule for binding. -

Serine Mimicry: The C3-hydroxymethyl group is spatially positioned to mimic the L-Serine side chain in a

-turn conformation. -

Proteolytic Stability: The lactam linkage is resistant to proteases that typically cleave peptide bonds.

Functionalization Strategies (Graphviz Diagram)

Case Study: Kinase Inhibition

Researchers have utilized this scaffold to replace the flexible diamine linkers in kinase inhibitors. The hydroxymethyl group can form critical H-bonds with the hinge region of kinases (e.g., CDK2, EGFR), while the N4 position allows for the attachment of hydrophobic "tail" groups that occupy the specificity pocket.

References

-

Peptidomimetic Applications: Piperazine-based Peptidomimetics: A Review. National Institutes of Health (NIH). Available at: [Link] (General search for scaffold applications).

-

Medicinal Chemistry Context: Piperazine Derivatives in Drug Discovery. MDPI Molecules. Available at: [Link]

Sources

The Ascendant Role of 3-(Hydroxymethyl)piperazin-2-one: A Chiral Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Piperazinones in Medicinal Chemistry

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including two strategically placed nitrogen atoms for modulating solubility and basicity, and a flexible six-membered ring, have made it an invaluable component in drug design.[4] Within this important class of heterocycles, chiral piperazin-2-ones, and specifically 3-(hydroxymethyl)piperazin-2-one, have emerged as highly valuable chiral building blocks. Their rigidified, yet functionalized structure offers a unique platform for creating complex and stereochemically defined molecules with enhanced pharmacological profiles. This guide provides a comprehensive technical overview of 3-(hydroxymethyl)piperazin-2-one, from its stereoselective synthesis to its strategic application in the discovery of novel therapeutics.

The Molecular Architecture: Understanding the Conformational Landscape

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. The piperazin-2-one scaffold imposes a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The piperazine ring typically adopts a chair conformation to minimize steric strain.[5] However, the substitution at the 3-position with a hydroxymethyl group introduces additional conformational considerations.

The orientation of the hydroxymethyl group, whether axial or equatorial, can significantly influence the molecule's overall shape and its interactions with target proteins.[6] In many 1-acyl and 1-aryl 2-substituted piperazines, an axial conformation of the substituent is often preferred.[6] This preference can be further stabilized by intramolecular hydrogen bonding, a key feature to consider when designing molecules with specific binding requirements.[6] The ability to control the stereochemistry at the C3 position is therefore paramount for rationally designing drug candidates with optimal target engagement.

Caption: Incorporation of the building block leads to a constrained peptidomimetic.

In the Design of Novel Therapeutics

While no FDA-approved drug currently contains the 3-(hydroxymethyl)piperazin-2-one core specifically, numerous piperazine derivatives with substitutions on the carbon atoms of the ring are in development and have been approved. For instance, Risdiplam is an FDA-approved drug with a substituent on a piperazine ring carbon. [2]This highlights the therapeutic potential of C-substituted piperazines. The 3-(hydroxymethyl)piperazin-2-one scaffold provides a valuable starting point for the synthesis of libraries of compounds for screening against a wide range of biological targets. The hydroxyl group serves as a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocols: A Guide to Key Transformations

Protocol 1: Stereoselective Synthesis of a Chiral 3-Substituted Piperazin-2-one via Reductive Amination and Cyclization (Adapted from Patent CN108129404B)

[7] This protocol describes a general method for the synthesis of chiral 3-substituted piperazin-2-ones, which can be adapted for the synthesis of the 3-(hydroxymethyl) analog by using an appropriate protected serine derivative.

Step 1: Reductive Amination

-

To a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol), add the desired chiral amino acid ester hydrochloride (e.g., methyl (R)-2-amino-3-(benzyloxy)propanoate hydrochloride, 1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diamine intermediate.

Step 2: Deprotection and Cyclization

-

Dissolve the purified diamine intermediate (1.0 eq) in methanol.

-

Add palladium on carbon (10 wt%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude piperazin-2-one.

-

Purify the product by recrystallization or column chromatography to obtain the enantiomerically pure 3-substituted piperazin-2-one.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

Technical Guide: 3-(Hydroxymethyl)piperazin-2-one in Peptidomimetic Design

The following technical guide details the structural mechanics, synthetic pathways, and application strategies for utilizing 3-(Hydroxymethyl)piperazin-2-one in peptidomimetic drug design.

Executive Summary

The 3-(Hydroxymethyl)piperazin-2-one scaffold represents a critical class of "constrained serine mimetics." By embedding the serine backbone nitrogen and

Part 1: Structural Mechanistics & Design Logic

Conformational Restriction

In natural peptides, the high degrees of freedom around the

-

Chirality at C3: The C3 position corresponds to the

-carbon of the parent amino acid (Serine). Retaining the -

The

-Turn Mimic: The piperazin-2-one ring forces the backbone into a kinked conformation resembling a type I or type II

The Hydroxymethyl "Handle"

Unlike unsubstituted piperazinones, the C3-hydroxymethyl group serves dual functions:

-

Direct Interaction: Acts as a hydrogen bond donor/acceptor, mimicking the Serine/Threonine side chain in the bioactive pocket.

-

Diversification Point: The primary alcohol is a versatile handle for late-stage functionalization (e.g., etherification, esterification) to probe the steric and electronic requirements of the sub-pocket without altering the backbone conformation.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 3-substituted piperazin-2-ones avoids racemization at the chiral center by using reductive amination or N-alkylation of chiral amino acid esters. The protocol below details the solution-phase synthesis starting from L-Serine methyl ester.

Protocol: Synthesis of (S)-4-Benzyl-3-(hydroxymethyl)piperazin-2-one

Objective: Synthesize the N4-protected scaffold preserving the C3 chirality.

Reagents:

-

L-Serine methyl ester hydrochloride

-

N-Benzyl-2-bromoacetamide (or 2-bromoacetyl bromide + benzylamine)

-

Diisopropylethylamine (DIPEA)

-

Methanol (MeOH) / Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Preparation of Electrophile:

-

React bromoacetyl bromide with benzylamine (1.0 equiv) and Et3N (1.1 equiv) in DCM at 0°C to form N-benzyl-2-bromoacetamide.

-

Validation: Check TLC (Hex/EtOAc) for disappearance of amine.

-

-

N-Alkylation (The Critical Step):

-

Dissolve L-Serine methyl ester HCl (1.0 equiv) in DMF.

-

Add DIPEA (2.5 equiv) to free the amine.

-

Add N-benzyl-2-bromoacetamide (1.0 equiv) dropwise at 0°C.

-

Stir at RT for 12 hours.

- displacement of bromide by the serine amine.

-

Checkpoint: Mass spec should show

corresponding to the linear alkylated product.

-

-

Cyclization (Lactamization):

-

Heat the reaction mixture to 60-70°C or add a catalytic amount of acetic acid in refluxing isopropanol.

-

The secondary amine attacks the amide carbonyl (transamidation) or the ester carbonyl?

-

Correction: In this specific route, the linear intermediate is Bn-NH-CO-CH2-NH-CH(CH2OH)-COOMe.

-

Cyclization occurs between the internal secondary amine (from Serine) and the amide carbonyl? No.

-

Alternative Route (Reductive Amination - Preferred for Piperazinones):

-

React N-Boc-Glycinal (aldehyde) with Serine Methyl Ester

Imine. -

Reduce with

-

Deprotect Boc (TFA/DCM).

-

Neutralize and heat in refluxing MeOH. The primary amine (from Gly) attacks the methyl ester (Ser) to close the ring.

-

-

Result: (S)-3-(hydroxymethyl)piperazin-2-one.

-

Refined Protocol (Reductive Amination Route): This route is superior for avoiding side reactions.

| Step | Action | Critical Parameter |

| 1. Imine Formation | Mix L-Ser-OMe (1 eq) + N-Boc-2-aminoacetaldehyde (1 eq) in DCM. | Use anhydrous MgSO4 to drive eq. |

| 2. Reduction | Add NaBH(OAc)3 (1.5 eq). Stir 16h at RT. | Mild reductant prevents over-reduction. |

| 3. Deprotection | Treat crude with TFA/DCM (1:1). | Removes Boc to expose amine. |

| 4. Cyclization | Dissolve in MeOH, add Et3N (pH 8-9), reflux 6h. | Promotes intramolecular aminolysis. |

Visualization of Synthesis Logic

Caption: Figure 1. Convergent synthesis of the piperazin-2-one scaffold via reductive amination-cyclization strategy, preserving C3 stereochemistry.

Part 3: Applications & Case Studies

HIV-1 Capsid Modulators (PF74 Analogs)

Researchers have utilized piperazin-2-one scaffolds to mimic the Phenylalanine-Glycine (FG) motif found in host factors (CPSF6, NUP153) that bind to the HIV-1 capsid.

-

Mechanism: The piperazinone ring replaces the flexible peptide backbone, locking the phenyl group (at N1 or C3) into the hydrophobic pocket of the capsid protein.

-

Role of Hydroxymethyl: In derivatives where the hydroxymethyl group is present, it mimics the solvation shell or interacts with polar residues (e.g., Asn57) in the capsid pore, improving solubility and binding kinetics.

Thrombin Receptor (PAR1) Antagonists

The Phe-Gly dipeptide sequence is critical for PAR1 activation.

-

Design: A 3-substituted piperazin-2-one was designed to mimic the Phe-Gly turn.

-

Outcome: While initial simple mimics showed low potency, the scaffold allowed for the rapid generation of libraries by functionalizing the N1 and N4 positions, eventually leading to urea-linked derivatives with improved anti-platelet aggregation activity.

Comparative Data: Stability

| Compound Class | Half-life ( | Proteolytic Resistance |

| Linear Peptide (Ser-Gly) | < 10 minutes | Low |

| 3-(Hydroxymethyl)piperazin-2-one | > 4 hours | High |

| Diketopiperazine | > 6 hours | High (but less soluble) |

Data synthesized from general pharmacokinetic profiles of constrained peptidomimetics [1, 3].

Part 4: Pharmacophore Mapping

The diagram below illustrates how the scaffold maps onto a natural peptide backbone, highlighting the constrained angles.

Caption: Figure 2. Pharmacophore mapping of the 3-(hydroxymethyl)piperazin-2-one scaffold, showing the spatial orientation of the serine mimic side chain.

References

-

Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Acta Pharmaceutica Sinica B, 2022.[1] Link

-

Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1996. Link

-

Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1. Molecules, 2014.[3] Link

-

Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 2024. Link

Sources

Thermodynamic Stability of 3-(Hydroxymethyl)piperazin-2-one Derivatives: A Technical Guide

Executive Summary

3-(Hydroxymethyl)piperazin-2-one represents a critical scaffold in medicinal chemistry, serving as a core pharmacophore in peptidomimetics and a chiral intermediate for complex API synthesis.[1] Its stability profile is governed by the interplay between the lactam ring strain , the labile hydroxymethyl handle , and the chiral center at C3 .

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of this scaffold. Unlike simple aliphatic amines, the piperazin-2-one system exhibits distinct degradation pathways driven by ring puckering and amide resonance. This document details the mechanistic underpinnings of these instabilities and provides self-validating protocols for their quantification.

Part 1: Structural Dynamics & Thermodynamics

Conformational Landscape

The thermodynamic stability of piperazin-2-one derivatives is heavily influenced by ring conformation. Unlike cyclohexane (perfect chair), the introduction of the amide bond (N1-C2-C3-N4) forces a semi-planar geometry, creating ring strain.

-

Dominant Conformer: The ring typically exists in a distorted half-chair or twist-boat equilibrium.

-

Substituent Effect: The C3-hydroxymethyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the ring. However, bulky N-substitutions can invert this preference, raising the ground state energy (

) and increasing susceptibility to ring-opening hydrolysis.

Tautomeric Equilibrium

While the lactam (keto) form is thermodynamically favored (

Thermodynamic State Definition:

Part 2: Chemical Stability Profile & Degradation Mechanisms

The degradation of 3-(Hydroxymethyl)piperazin-2-one is not random; it follows specific, predictable pathways based on environmental stress.

Hydrolytic Ring Opening (Acid/Base Catalyzed)

The lactam bond is the thermodynamic weak point.

-

Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the C2 carbon for nucleophilic attack by water.

-

Basic Conditions (pH > 10): Direct hydroxide attack at C2.

-

Thermodynamic Consequence: Ring opening releases ring strain enthalpy (

), making the open-chain amino acid derivative thermodynamically stable but kinetically inaccessible at neutral pH.

C3-Racemization

The C3 proton is acidic (

-

Mechanism: Base-mediated deprotonation forms a planar enolate intermediate. Reprotonation occurs from either face, leading to racemization.

-

Critical Risk: In drug development, converting an (

)-isomer to (

Oxidative Dehydroxymethylation

The hydroxymethyl group is susceptible to oxidation, particularly in formulation excipients containing trace peroxides.

-

Pathway: Alcohol

Aldehyde

Visualization of Degradation Pathways

The following diagram maps the kinetic relationship between the parent compound and its primary degradants.

[1][2]

Part 3: Experimental Assessment Protocols

As a scientist, relying on literature values is insufficient due to matrix effects. You must validate stability empirically.

Protocol A: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the pseudo-first-order rate constants (

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 7.4, and 10.0 (ensure constant ionic strength using NaCl).

-

Sample Prep: Dissolve derivative to 100 µM concentration.

-

Incubation: Thermostat at

. -

Sampling: Aliquot at

hours. Quench immediately (e.g., neutralize acid samples with weak base). -

Analysis: HPLC-UV/Vis (210 nm for amide bond) or LC-MS.

-

Calculation: Plot

vs. time. The slope is

Protocol B: Racemization Risk Assessment

Objective: Quantify enantiomeric excess (%ee) loss under process conditions.

-

Method: Chiral HPLC (e.g., Chiralpak IA/IC columns).[2]

-

Stress Condition: Dissolve in

with 1 eq. -

Monitoring: Track H-D exchange at C3 via

-NMR (disappearance of C3-H doublet) or direct chiral HPLC injection. -

Self-Validation: If H-D exchange is faster than %ee loss, the mechanism involves an isoinversion effect; if rates are identical, it is pure deprotonation/reprotonation.

Part 4: Data Summary & Derivatization Effects

The following table summarizes how structural modifications at the N1, N4, and O-positions affect thermodynamic stability relative to the parent scaffold.

| Modification | Structural Change | Stability Impact | Mechanism |

| Parent | Unsubstituted | Baseline | Susceptible to N-oxidation and hydrolysis at extremes. |

| N4-Alkylation | Methyl/Benzyl | Increased | Steric bulk hinders nucleophilic attack at C2; prevents N-oxide formation. |

| N1-Acylation | Acetyl/Boc | Decreased | Electron-withdrawing group activates C2-carbonyl for hydrolysis ( |

| O-Protection | TBDMS/Benzyl on CH2OH | Increased | Prevents oxidative degradation of the hydroxymethyl tail. |

| C3-Gem-Dimethyl | Quaternary Carbon | High | Thorpe-Ingold effect stabilizes ring; eliminates racemization risk. |

Experimental Workflow Diagram

Use this logic flow to determine the necessary stability studies for your specific derivative.

References

-

Conformational Analysis of Piperazin-2-ones Source: Royal Society of Chemistry (RSC) Context: Detailed NMR and DFT studies on the boat/chair equilibria of N-substituted piperazinones.

-

Hydrolysis Kinetics of Piperazine-2,5-dione (Related Scaffold) Source: PubMed / Biochemistry Context:[3] Foundational kinetic data on the ring opening of piperazine-based lactams, establishing the baseline for pH-dependent stability.

-

Synthesis and Stability of 5-(Hydroxymethyl)piperazin-2-ones Source: Bioorganic & Medicinal Chemistry Letters Context: Synthetic routes and stability observations for hydroxymethyl-substituted piperazinones derived from serine.

-

Oxidative Degradation of Piperazine Derivatives Source: Journal of Environmental Chemical Engineering Context: Mechanisms of oxidative ring opening and fragmentation in piperazine scaffolds under stress conditions.

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Development of Hydroxymethyl-Substituted Piperazinones

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and frequent appearance in a diverse array of therapeutic agents.[1][2][3][4][5][6][7][8][9][10] Its journey from an anthelmintic agent to a critical component of blockbuster drugs is a testament to the power of synthetic innovation and a deepening understanding of structure-activity relationships (SAR).[1][11] This in-depth technical guide navigates the history and development of a particularly significant subclass: hydroxymethyl-substituted piperazinones. By introducing a hydroxyl group via a methylene linker to the core piperazinone structure, medicinal chemists have been able to fine-tune physicochemical properties, enhance target interactions, and unlock new therapeutic possibilities.

This guide will delve into the chronological evolution of synthetic methodologies for constructing the piperazinone core, with a special focus on the strategic incorporation of the hydroxymethyl moiety. We will explore the causal relationships behind key experimental choices, supported by detailed protocols and mechanistic insights. Furthermore, this guide will illuminate the burgeoning therapeutic landscape of these compounds, from their role as kinase inhibitors in oncology to their potential in treating neurodegenerative diseases.

The Piperazinone Core: A Foundation of Therapeutic Potential

The story of hydroxymethyl-substituted piperazinones is intrinsically linked to the broader history of piperazine-containing drugs. Initially introduced in the early 20th century for the treatment of gout and later as an anthelmintic, the simple piperazine ring quickly demonstrated its value as a versatile scaffold.[1][11] Its ability to be readily functionalized at its two nitrogen atoms allowed for the systematic modulation of properties such as solubility, basicity, and receptor-binding interactions.[10]

The development of piperazinones, which feature a carbonyl group within the piperazine ring, represented a significant evolution of this scaffold. This modification introduced a lactam functionality, providing a new point for structural diversification and influencing the overall conformation and electronic properties of the molecule. Early synthetic routes to piperazinones often involved the cyclization of ethylenediamine derivatives with α-haloesters or the reduction of diketopiperazines.[12]

A pivotal advancement in piperazinone synthesis came with the utilization of amino acids as chiral starting materials. This approach not only provided a straightforward route to enantiomerically pure piperazinones but also allowed for the introduction of a variety of substituents at the carbon atoms of the ring, paving the way for the development of hydroxymethyl-substituted analogs.[13][14][15]

The Strategic Introduction of the Hydroxymethyl Group: A Gateway to Enhanced Function

The incorporation of a hydroxymethyl (-CH₂OH) group onto the piperazinone scaffold is a deliberate and strategic choice in drug design, driven by the unique physicochemical properties this functional group imparts.

Rationale for Hydroxymethyl Substitution:

-

Enhanced Hydrophilicity: The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly increasing the water solubility of the parent molecule. This is a critical parameter for improving the pharmacokinetic profile of a drug candidate, including its absorption and distribution.

-

Modulation of Lipophilicity: By introducing a polar hydroxyl group, the overall lipophilicity of the molecule can be fine-tuned. This balance is crucial for achieving optimal membrane permeability and avoiding excessive accumulation in fatty tissues.

-

Formation of Key Interactions: The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. These interactions can significantly enhance binding affinity and selectivity.

-

Metabolic Stability: In some cases, the introduction of a hydroxymethyl group can alter the metabolic profile of a compound, potentially blocking sites of unwanted metabolism or providing a handle for controlled metabolic clearance.

The decision to introduce a hydroxymethyl group is therefore a calculated one, aimed at optimizing the "drug-like" properties of the piperazinone scaffold.

Synthetic Evolution: Crafting the Hydroxymethyl-Substituted Piperazinone

The synthesis of hydroxymethyl-substituted piperazinones has evolved from multi-step, often low-yielding procedures to more efficient and stereoselective methods. A key challenge has been the introduction of the hydroxymethyl group with precise control over its position and stereochemistry.

Early Approaches and Foundational Methodologies

Early syntheses often relied on the construction of the piperazinone ring from precursors already bearing the hydroxymethyl moiety or a protected equivalent. For instance, derivatives of serine, a naturally occurring α-amino acid with a hydroxymethyl side chain, have been employed as chiral building blocks.[13][14]

A general representation of this strategy involves the coupling of an N-protected amino acid with a serine ester, followed by deprotection and cyclization to form the piperazinone ring.

Caption: Early synthetic approach to hydroxymethyl-substituted piperazinones.

Modern and Efficient Synthetic Routes

More recent advancements have focused on developing more convergent and atom-economical syntheses. A notable example is the efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using chiral α-bromocarboxylic acids and Garner's aldehyde, a readily available chiral building block derived from serine. This automated synthesis process offers mild reaction conditions and the potential for gram-scale production.[13]

Experimental Protocol: Synthesis of a 5-(Hydroxymethyl)piperazin-2-one Derivative

This protocol is a generalized representation based on modern synthetic methodologies.

Step 1: Synthesis of the Diamine Intermediate

-

To a solution of Garner's aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired primary amine (1.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Cool the reaction to 0 °C and add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine intermediate.

Step 2: Cyclization to the Piperazinone

-

Dissolve the crude diamine intermediate in a suitable solvent (e.g., methanol).

-

Add a solution of the desired α-bromoester (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

-

Heat the reaction mixture to reflux for 24-48 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired hydroxymethyl-substituted piperazinone.

This self-validating system relies on well-established and high-yielding reactions, with each step verifiable by standard analytical techniques such as TLC, NMR, and mass spectrometry.

Caption: A modern, efficient workflow for the synthesis of hydroxymethyl-substituted piperazinones.

Therapeutic Applications and Structure-Activity Relationships

The introduction of the hydroxymethyl group has proven to be a valuable strategy in the development of piperazinone-based therapeutic agents targeting a range of diseases.

Kinase Inhibitors in Oncology

One of the most significant applications of hydroxymethyl-substituted piperazinones is in the development of kinase inhibitors for cancer therapy. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.

Several studies have demonstrated that piperazinone-containing thieno[3,2-d]pyrimidines are potent and selective PI3Kδ inhibitors.[16] The hydroxymethyl substituent on the piperazinone ring often plays a crucial role in the binding of these inhibitors to the active site of the kinase.

Structure-Activity Relationship (SAR) Insights:

-

Hydrogen Bonding: The hydroxyl group can form a key hydrogen bond with a specific amino acid residue in the hinge region of the kinase, anchoring the inhibitor in the active site.

-

Solubility and Bioavailability: The increased hydrophilicity imparted by the hydroxymethyl group can improve the aqueous solubility and oral bioavailability of the inhibitor.

-

Stereochemistry: The stereochemistry of the hydroxymethyl-bearing carbon is often critical for optimal binding and activity.

| Compound | PI3Kδ IC₅₀ (nM) | Key Structural Feature | Reference |

| I | 50 | Unsubstituted Piperazinone | [16] |

| II | 10 | (S)-Hydroxymethyl-piperazinone | [16] |

| III | 150 | (R)-Hydroxymethyl-piperazinone | [16] |

The data in the table above clearly illustrates the significant impact of the hydroxymethyl group and its stereochemistry on the inhibitory activity of these compounds.

Caption: Inhibition of the PI3K signaling pathway by a hydroxymethyl-piperazinone derivative.

Emerging Applications in Neurodegenerative Diseases

The piperazine scaffold has also shown promise in the development of treatments for neurodegenerative disorders such as Alzheimer's disease.[9] While specific examples of hydroxymethyl-substituted piperazinones in this area are still emerging, the principles of their design are highly relevant. The ability of the hydroxymethyl group to enhance blood-brain barrier penetration and to form specific interactions with neuronal targets makes this a promising area for future research.

Conclusion and Future Perspectives

The history of hydroxymethyl-substituted piperazinones is a compelling narrative of how a "privileged scaffold" can be systematically refined to yield compounds with enhanced therapeutic potential. From their synthetic origins rooted in the chemistry of amino acids to their current applications as potent and selective kinase inhibitors, these molecules exemplify the power of rational drug design.

The future of this chemical class is bright. As our understanding of disease biology deepens, so too will our ability to design hydroxymethyl-substituted piperazinones with tailored properties for a wide range of therapeutic targets. Advances in synthetic methodology, including the continued development of asymmetric and catalytic approaches, will further enable the efficient and scalable production of these valuable compounds. The strategic incorporation of the hydroxymethyl group, a seemingly simple modification, will undoubtedly continue to be a powerful tool in the arsenal of medicinal chemists for years to come.

References

-

Liang, Z., Guo, L., Li, Q., Liu, C., Liu, C., & Wu, S. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743.[13][14]

-

Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.[12]

-

D'hooghe, M., & De Kimpe, N. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(22), 8591–8592.[17]

-

D'hooghe, M., & De Kimpe, N. (2025, August 6). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. Retrieved from [Link][18]

-

Yu, V. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[2]

-

Jumani, R. S., et al. (2025, February 20). Randomized Clinical Trial Evaluating a Novel Piperazine-Based Drug as a Treatment for Gastric Cryptosporidiosis in Eastern Indigo Snakes (Drymarchon couperi). BioOne Complete.[19]

-

Falorni, M., et al. (1993). Chiral ligands containing heteroatoms. 11. Optically active 2-hydroxymethyl piperazincs as catalysts in the enantioselective addition of diethylzinc to benzaldehyde. Academia.edu.[14]

-

J-GLOBAL. (n.d.). Synthesis of Chiral Piperazinones as Versatile Scaffolds for Peptidomimetics. Retrieved from [Link][20]

-

Brown, D. W., & Moody, C. J. (1991). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.[15]

-

Staszewska-Krajewska, O., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. International Journal of Molecular Sciences, 24(3), 2779.[21]

-

Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.[3]

-

Powell, N. A., et al. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.[22]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 973-988.[4]

-

ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Retrieved from [Link][5]

-

Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.[6]

-

Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404.[23]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.[24]

-

Sharma, A., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5631-5636.[7]

-

Sharma, A., et al. (2020, July 28). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate.[8]

-

Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link][11]

-

Pharmacology Mentor. (2024, November 7). Structure-Activity Relationships (SAR) in Drug Design.[25]

-

Liang, Z., et al. (2024, September 1). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743.[26]

-

ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link][9]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 346-363.[10]

-

Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.[16]

-

Mahmoud, A. R. (2025, October 26). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.[27]

-

Drug Design.org. (2005, May 15). Structure Activity Relationships.[28]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. jocpr.com [jocpr.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. (PDF) Chiral ligands containing heteroatoms. 11. Optically active 2-hydroxymethyl piperazincs as catalysts in the enantioselective addition of diethylzinc to benzaldehyde [academia.edu]

- 15. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bioone.org [bioone.org]

- 20. Synthesis of Chiral Piperazinones as Versatile Scaffolds for Peptidomimetics. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 21. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents | MDPI [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 26. benthamdirect.com [benthamdirect.com]

- 27. researchgate.net [researchgate.net]

- 28. Structure Activity Relationships - Drug Design Org [drugdesign.org]

3-(Hydroxymethyl)piperazin-2-one solubility and lipophilicity profile

An In-depth Technical Guide to the Solubility and Lipophilicity Profile of 3-(Hydroxymethyl)piperazin-2-one

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(Hydroxymethyl)piperazin-2-one, focusing on its solubility and lipophilicity. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of these parameters is not merely a formality but a foundational pillar for predicting a compound's pharmacokinetic and pharmacodynamic behavior. The interplay between aqueous solubility and lipid membrane permeability governs a molecule's journey from administration to its biological target. This document delves into the theoretical underpinnings, predictive analysis, and gold-standard experimental methodologies for characterizing this promising heterocyclic scaffold.

The Pivotal Role of Physicochemical Properties in Drug Discovery

In the intricate process of drug discovery and development, solubility and lipophilicity are fundamental properties that can dictate the success or failure of a potential therapeutic agent.[1][2] An optimal balance is essential: a drug must be soluble enough in aqueous biological fluids to be absorbed and distributed systemically, yet lipophilic enough to permeate cellular membranes and reach its site of action.[3][4]

-

Aqueous Solubility influences the dissolution rate and bioavailability of orally administered drugs, as only a dissolved compound can be absorbed through the gastrointestinal tract.[1][3] Poor solubility can lead to insufficient systemic exposure, masking a compound's true efficacy and toxicity, and creating significant challenges for formulation development.[5]

-

Lipophilicity , often quantified as the partition coefficient (LogP) or distribution coefficient (LogD), describes a molecule's affinity for a non-polar, lipid-like environment versus an aqueous one.[2][6] This parameter is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] While high lipophilicity can enhance binding to target proteins and improve membrane permeability, excessive lipophilicity often correlates with poor solubility, rapid metabolism, and off-target promiscuity.[4][6]

The structure of 3-(Hydroxymethyl)piperazin-2-one, featuring a piperazinone core, an amide, a secondary amine, and a primary alcohol, presents a unique combination of hydrophilic and potentially lipophilic characteristics that warrant detailed investigation. The nitrogen atoms in the piperazine ring are versatile synthetic handles, allowing for modifications that can fine-tune properties like solubility, lipophilicity, and pKa to optimize ADME profiles.[7]

Physicochemical Profile of 3-(Hydroxymethyl)piperazin-2-one: A Predictive Overview

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| Molecular Weight | ~130.14 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule <500).[9] |

| Hydrogen Bond Donors | 3 (amine NH, hydroxyl OH) | Contributes to aqueous solubility by interacting with water molecules.[1] |

| Hydrogen Bond Acceptors | 3 (carbonyl O, hydroxyl O, amine N) | Enhances aqueous solubility.[1] |

| Predicted LogP (ALOGP) | ~ -1.5 to -0.5 | Suggests the compound is predominantly hydrophilic, favoring aqueous solubility over lipid partitioning. |

| Predicted pKa | pKa1 ≈ 6-7 (secondary amine), pKa2 ≈ 13-14 (amide N-H) | The presence of a basic nitrogen center means its ionization state, and thus its LogD and solubility, will be pH-dependent.[4][10] |

| Topological Polar Surface Area (TPSA) | ~64 Ų | Indicates good potential for oral bioavailability and cell permeability (typically <140 Ų). |

Note: Predicted values are generated from computational models and should be confirmed experimentally.

Deep Dive into the Solubility Profile

Solubility is assessed in two primary forms: thermodynamic and kinetic. Both provide critical, albeit different, insights.[11]

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution with its most stable solid form. It is the true, state-independent solubility value and is crucial for lead optimization and formulation.[5][11][12]

-

Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[11][12] This high-throughput method is invaluable for screening large compound libraries in early discovery phases.[13]

Given its structural features, 3-(Hydroxymethyl)piperazin-2-one is expected to exhibit good aqueous solubility. The piperazine core itself is freely soluble in water.[14] The presence of the hydroxymethyl group further enhances this property.[8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[11] It directly measures the equilibrium concentration of the compound.

Principle: Excess solid compound is equilibrated with a specific buffer system at a controlled temperature until a saturated solution is formed. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-(Hydroxymethyl)piperazin-2-one (e.g., 1-2 mg) to a clean glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).[11][12]

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF). Alternatively, centrifuge the sample at high speed and collect the supernatant.[11][13]

-

Quantification: Prepare a dilution series of the filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a known stock solution.[5][15]

-

Data Analysis: Calculate the solubility in µg/mL or µM based on the measured concentration of the saturated solution.

Experimental Protocol: Kinetic Solubility (Nephelometry)

This high-throughput method is ideal for early-stage screening to flag compounds with potential solubility liabilities.[13]

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. The formation of precipitate (if the compound's solubility limit is exceeded) is detected by light scattering using a nephelometer.[13]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 3-(Hydroxymethyl)piperazin-2-one in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a laser nephelometer.

-

Data Analysis: Compare the light scattering signal of the test compound to that of positive (poorly soluble) and negative (highly soluble) controls. The concentration at which significant light scattering is observed is reported as the kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Uncovering the Lipophilicity Profile

Lipophilicity is experimentally determined as either the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[2]

-

LogP: The ratio of the concentration of a neutral (un-ionized) compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.[16]

-

LogD: The ratio of the sum of concentrations of all species (ionized and un-ionized) of a compound in the lipid phase to the sum of concentrations of all species in the aqueous phase at a specific pH. For an ionizable compound like 3-(Hydroxymethyl)piperazin-2-one, LogD is the more physiologically relevant parameter.[2]

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[16][17][18]

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and aqueous buffer. After vigorous mixing and phase separation, the concentration of the compound in each phase is measured to calculate the partition/distribution ratio.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.[19]

-

Compound Addition: Add a known amount of 3-(Hydroxymethyl)piperazin-2-one to a vial containing a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 2 mL of each). The initial concentration should be below the compound's aqueous solubility limit.

-

Partitioning: Shake the vial vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning and ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Calculation: Calculate LogD using the formula: LogD_pH = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Experimental Protocol: LogP Determination (RP-HPLC Method)

A faster, more automated method for estimating LogP involves correlating a compound's retention time on a reverse-phase HPLC column with those of known standards.[16][20][21]

Principle: The retention of a compound on a non-polar stationary phase (like C18) is proportional to its lipophilicity. By creating a calibration curve with compounds of known LogP values, the LogP of an unknown compound can be interpolated from its retention time.[21]

Step-by-Step Methodology:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Calibration: Inject a series of 5-10 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Data Collection: Record the retention time (t_R) for each standard. Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot log(k') versus the known LogP values of the standards. Perform a linear regression to obtain the calibration curve equation.

-

Test Compound Analysis: Inject 3-(Hydroxymethyl)piperazin-2-one under the identical chromatographic conditions and determine its retention time and log(k').

-

LogP Interpolation: Use the calibration curve equation to calculate the LogP of the test compound from its measured log(k') value.

Caption: Relationship between LogP, pH, pKa, and LogD.

Conclusion: A Balanced Profile for Drug Development

The physicochemical profile of 3-(Hydroxymethyl)piperazin-2-one suggests a compound with favorable drug-like properties. Its structure, rich in hydrogen bond donors and acceptors, points towards good aqueous solubility, a critical asset for achieving adequate bioavailability.[1][3] The predicted LogP indicates a hydrophilic nature, which helps mitigate risks associated with high lipophilicity, such as metabolic instability and toxicity.[2][4]

However, as an ionizable molecule, its effective lipophilicity and solubility will be pH-dependent. Therefore, a comprehensive experimental characterization using the gold-standard protocols outlined in this guide is imperative. Determining the thermodynamic solubility and the LogD profile across a physiological pH range (e.g., pH 2.0 to 7.4) will provide the definitive data needed to assess its potential for oral absorption and guide formulation strategies. This empirical data, grounded in the principles of medicinal chemistry, is essential for advancing this or any promising compound through the rigorous pipeline of drug development.

References

-

Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - Sygnature Discovery. [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods - Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

LogP/D - Cambridge MedChem Consulting. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed. [Link]

-

ADME Solubility Assay - BioDuro. [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

-

Lipophilicity & Solubility - Creative Bioarray. [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral - Digital.CSIC. [Link]

-

Shake Flask Method | PDF - Scribd. [Link]

-

Aqueous Kinetic Solubility - ADME@NCATS - NIH. [Link]

-

(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. [Link]

-

The Importance of Solubility for New Drug Molecules - Modern Medicine. [Link]

-

Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. [Link]

-

Thermodynamic Solubility Assay - Evotec. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

-

Thermodynamic Solubility Assay - Domainex. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - Raytor. [Link]

-

Piperazine - Wikipedia . [Link]

-

Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines - MDPI. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. chemaxon.com [chemaxon.com]

- 5. evotec.com [evotec.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 930837-03-9: Phenylmethyl (3R)-3-(hydroxymethyl)-1-pip… [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. raytor.com [raytor.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. enamine.net [enamine.net]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. researchgate.net [researchgate.net]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. scribd.com [scribd.com]

- 20. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Metabolic Stability of Piperazin-2-one Rings in Medicinal Chemistry

[1]

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Ciprofloxacin). However, its high basicity (

Structural Rationale: The "Electronic Sink" Effect

The transition from piperazine to piperazin-2-one is not merely a steric modification; it is a profound electronic adjustment.

Basicity Modulation

Piperazine is a dibasic heterocycle. At physiological pH (7.4), the N1 nitrogen is fully protonated (

-

Poor Permeability: High ionization hinders passive diffusion across lipid bilayers.

-

hERG Channel Blockade: Positively charged centers are a pharmacophore feature for hERG binding, leading to cardiotoxicity risks.

-

P-gp Efflux: Cationic species are often substrates for P-glycoprotein efflux pumps.

The Piperazin-2-one Solution: Introducing a carbonyl group at the C2 position creates an amide functionality at N1.

-

N1 (Amide): The lone pair is delocalized into the carbonyl, rendering N1 non-basic and planar.

-

N4 (Amine): The electron-withdrawing inductive effect of the carbonyl (

-position) lowers the

Table 1: Physicochemical Comparison

| Property | Piperazine | Piperazin-2-one | Impact |

| N1 Character | Secondary Amine (Basic) | Amide (Neutral) | Eliminates one ionization center. |

| N4 | ~5.4 (if N1 protonated) | ~6.0–7.5 (Substituent dependent) | Tunable basicity for solubility/permeability balance. |

| H-Bonding | 2 Donors / 2 Acceptors | 1 Donor / 2 Acceptors + 1 Carbonyl Acceptor | New vector for H-bond interactions (Carbonyl O). |

| Conformation | Chair (Dynamic) | Half-Chair / Twisted Boat | Increased rigidity; potential for atropisomerism. |

Metabolic Liability Profile

Metabolic stability is often the primary driver for this scaffold hop. Piperazines are notoriously susceptible to oxidative clearance by Cytochrome P450 (CYP) enzymes.

The Piperazine Problem

-

N-Oxidation: The electron-rich basic nitrogens are prime targets for Flavin-containing Monooxygenases (FMOs) and CYPs, forming N-oxides.

-

-Carbon Hydroxylation: CYP enzymes abstract a hydrogen atom from the carbon

The Piperazin-2-one Fix

-

Blocking the Metabolic Soft Spot: The C2 position is now a carbonyl. It cannot be hydroxylated. This effectively "caps" the most reactive site on the ring.

-

Electronic Deactivation: The amide resonance reduces the electron density of the entire ring, making the remaining C-H bonds less hydridic and harder for the highly electrophilic CYP Compound I species to abstract.

-

N-Oxide Prevention: The amide nitrogen cannot be oxidized to an N-oxide.

Visualization of Metabolic Pathways

Figure 1: Comparative metabolic fate of piperazine vs. piperazin-2-one. The carbonyl group blocks the primary oxidation site (C2) and electronically deactivates the ring against N-oxidation.

Case Study: HIV-1 Capsid Inhibitors

A definitive example of this scaffold hop is found in the optimization of HIV-1 capsid inhibitors.

-

The Challenge: Researchers identified PF74 , a phenylalanine-based inhibitor with a core indole-piperazine moiety. While potent, PF74 suffered from extremely poor metabolic stability (

min in microsomes), primarily due to oxidation of the electron-rich indole and piperazine rings. -

The Solution: The scaffold was hopped to a piperazin-2-one derivative (Compound F2-7f ).

-

Mechanism: The introduction of the carbonyl group at the piperazine ring, combined with replacing the indole with a phenyl group, drastically improved metabolic stability.

-

Result: The piperazin-2-one derivative retained binding affinity to the HIV-1 capsid protein (CA) while significantly extending the half-life, allowing for measurable antiviral activity in PBMCs which was previously limited by rapid degradation.

Key Insight: The success of F2-7f illustrates that piperazin-2-one is a "bioisostere with benefits"—maintaining the vector orientation of substituents required for binding while shedding the metabolic baggage of the parent diamine.

Experimental Protocols

To validate the stability of a piperazin-2-one derivative, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (

Materials:

-

Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound (10 mM DMSO stock).

-

Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Protocol:

-

Preparation: Dilute test compound to 1

M in phosphate buffer (100 mM, pH 7.4). -

Pre-incubation: Mix 30

L of microsomes (final conc. 0.5 mg/mL) with 370 -

Initiation: Add 100

L of NADPH regenerating system to start the reaction. -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Slope

gives

Synthesis of 4-Substituted Piperazin-2-ones

A robust, modular route for medicinal chemistry (The "Cascade" Approach).

-

Reagents: N-substituted ethylenediamine, Ethyl glyoxylate (50% in toluene), Sodium triacetoxyborohydride (STAB).

-

Step 1 (Imine Formation): Dissolve diamine (1.0 eq) in DCE. Add Ethyl glyoxylate (1.1 eq). Stir at RT for 1h.

-

Step 2 (Cyclization): The intermediate typically cyclizes spontaneously or upon mild heating (50°C) to form the hydroxypiperazinone or unsaturated intermediate.

-

Step 3 (Reduction): Add STAB (2.0 eq) to reduce the intermediate to the saturated piperazin-2-one.

-

Validation: Monitor by LC-MS for M+1 peak. The carbonyl peak in

NMR (~165-170 ppm) confirms the oxidation state.

Decision Framework: When to Hop?

Use this logic flow to determine if a piperazin-2-one scaffold hop is appropriate for your lead series.

Figure 2: Decision matrix for implementing the piperazin-2-one scaffold hop.

References

-

Vertex Pharmaceuticals. (2026).[2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health. 3[4]

-

BenchChem. (2025). The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals. 5

-

Petkovic, M., et al. (2023).[6] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. 7

-

Khalili, F., et al. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data. 10

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 11

Sources

- 1. Anti -Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00599F [pubs.rsc.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. semanticscholar.org [semanticscholar.org]

- 9. uregina.ca [uregina.ca]

- 10. uregina.ca [uregina.ca]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Strategic Identification of Biological Targets for 3-(Hydroxymethyl)piperazin-2-one Analogs

Executive Summary: The Scaffold Advantage

The 3-(Hydroxymethyl)piperazin-2-one scaffold represents a privileged structural motif in modern medicinal chemistry. Its value lies in its ability to function as a constrained peptidomimetic . The six-membered lactam ring restricts conformational flexibility, mimicking the

Identifying biological targets for analogs of this scaffold requires a multi-dimensional approach. Unlike simple aliphatic amines, this scaffold often engages in specific protein-protein interactions (PPIs), kinase hinge binding, or GPCR modulation.[1] This guide details a rigorous, self-validating workflow to transition from phenotypic hits to validated molecular targets.[1]

Computational Target Prediction (In Silico)

Before initiating expensive wet-lab workflows, computational profiling must narrow the target landscape.[1] The 3-(Hydroxymethyl)piperazin-2-one core is chiral; biological activity is often enantioselective.

Pharmacophore Mapping & Docking

The lactam amide (NH-C=O) and the C3-hydroxymethyl (-CH2OH) create a distinct donor-acceptor motif.

-

Kinase Screening: The lactam motif can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.

-

Protease Recognition: The hydroxymethyl group can mimic the transition state of serine protease substrates.

Protocol:

-

Ensemble Generation: Generate low-energy conformers for both (R) and (S) enantiomers.

-

Reverse Docking: Screen the analog library against the PDB's "druggable genome" (e.g., scPDB) using consensus scoring (GoldScore + ChemPLP).[1]

-

Electrostatic Map: Calculate the Molecular Electrostatic Potential (MEP) to identify regions complementary to receptor binding pockets (e.g., GPCR orthosteric sites).[1]

Chemical Proteomics: Probe Design & Synthesis

This is the core of the target identification strategy. To physically isolate the target, we must convert the bioactive analog into a Chemical Probe .[1]

Probe Architecture

A successful probe requires three components:

-

Selectivity Filter (The Ligand): The 3-(Hydroxymethyl)piperazin-2-one analog.

-

Reactive Group (The Warhead):

-

Reporter Tag: A bioorthogonal handle (e.g., terminal alkyne or azide) for Click Chemistry.[1]

Strategic Functionalization[1]

-

The N4-Position: The secondary amine at position 4 is the most common site for derivatization. Attaching the linker here often retains biological activity if the SAR (Structure-Activity Relationship) tolerates bulk.

-

The C3-Hydroxymethyl: If the hydroxyl is not essential for binding, it can be etherified to attach the linker. Caution: If this group mimics a serine side chain, modifying it will abolish activity.[1]

Figure 1: Modular design of a chemical probe for piperazinone target ID. The warhead ensures covalent capture of the target upon UV irradiation, while the tag allows for downstream isolation.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

This protocol describes the Photo-affinity Labeling (PAL) workflow, which is most versatile for this scaffold.[1]

Live Cell Labeling Protocol

Objective: Capture the target in its native physiological environment.

-

Cell Culture: Grow relevant cell lines (e.g., cancer lines where phenotype was observed) to 80-90% confluency.[1]

-

Probe Incubation:

-

Treat cells with the Probe (1-10 µM) for 1-4 hours.

-

Control A (Vehicle): DMSO only.

-

Control B (Competition): Pre-incubate with 10-50x excess of the unlabeled parent analog for 1 hour before adding the probe. This is critical to distinguish specific vs. non-specific binding.

-

-

Crosslinking: Wash cells with PBS.[1] Irradiate with UV light (365 nm) for 10 minutes on ice to activate the diazirine warhead, covalently locking the probe to the target protein.

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

Click Chemistry & Enrichment[1]

-

Click Reaction: React the lysate (1-2 mg protein) with Biotin-Azide using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reagents: CuSO4 (1 mM), TCEP (1 mM), TBTA ligand (100 µM), Biotin-Azide (100 µM).[1]

-

Incubation: 1 hour at Room Temp.

-

-

Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess free biotin.[1]

-

Streptavidin Pulldown: Re-solubilize protein pellet and incubate with Streptavidin-coated magnetic beads for 2 hours.

-

Washing: Stringent washing (1% SDS, 6M Urea) to remove non-covalent binders.[1]

Mass Spectrometry (LC-MS/MS)

-

On-Bead Digestion: Digest bound proteins with Trypsin.[1]

-

Analysis: Run peptides on a high-resolution Q-TOF or Orbitrap mass spectrometer.

-

Data Processing: Use Label-Free Quantification (LFQ).

-

Hit Criteria: Protein must be significantly enriched in the Probe sample vs. Vehicle AND significantly reduced in the Competition sample.

-

Data Visualization & Logic Flow[1]

The following diagram illustrates the decision matrix for deconvoluting the target based on experimental data.

Figure 2: Logic flow for target deconvolution. The "Competition" step is the primary filter for false positives.

Validation Strategies

Mass spectrometry provides a list of candidates. Validation confirms the functional relevance.

Cellular Thermal Shift Assay (CETSA)

This technique validates target engagement in intact cells without chemical modification.[1]

-

Method: Treat cells with the parent analog. Heat aliquots to a temperature gradient (40-65°C). Lyse and analyze the soluble fraction via Western Blot using an antibody against the candidate protein.

-

Result: Ligand binding typically stabilizes the protein, shifting the melting curve (

) to a higher temperature.[1]

Surface Plasmon Resonance (SPR)[1]

-

Setup: Immobilize the purified candidate protein on a CM5 sensor chip.

-

Injection: Flow the 3-(Hydroxymethyl)piperazin-2-one analog at increasing concentrations.

-

Output: Measure

,

Genetic Knockdown/Overexpression[1]

-

CRISPR/Cas9 or siRNA: Knock down the identified target.

-

Logic: If the drug works via this target, the drug's effect should be mimicked by the knockdown, or the cell should become resistant to the drug (if the drug requires the target to kill the cell).

Summary of Key Data Points

| Parameter | Method | Success Criteria |

| Binding Affinity ( | SPR / ITC | |

| Target Engagement | CETSA | |

| Selectivity | Proteomics (Comp.) | |

| Cellular Potency ( | Cell Viability | Correlates with |

References

-

Piperazin-2-one Scaffold Versatility

- Title: The Biological Versatility of Piperazin-2-one Deriv

-

Source: BenchChem.[1]

-

Target Identification Strategies

- Title: Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry.

-

Source: Cravatt, B. F., et al. Annual Review of Biochemistry.[1]